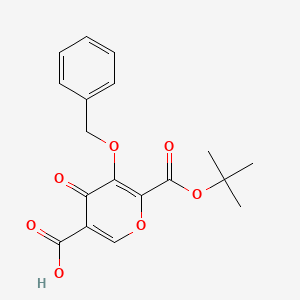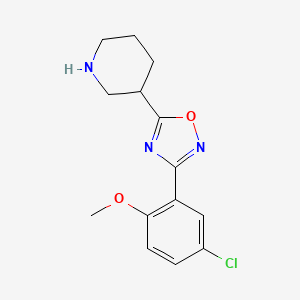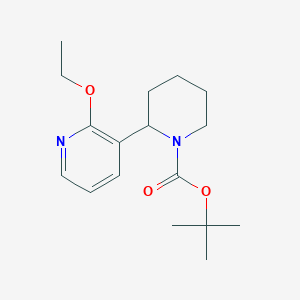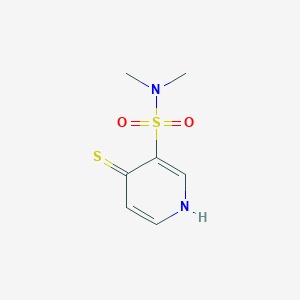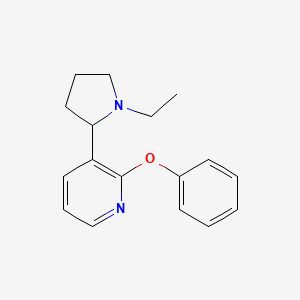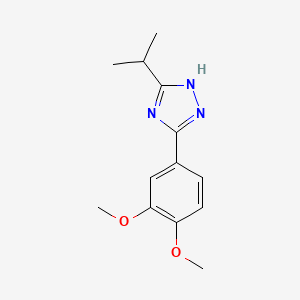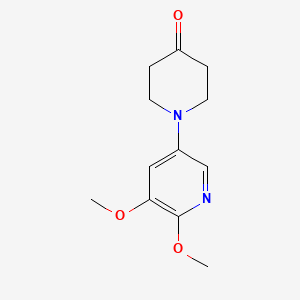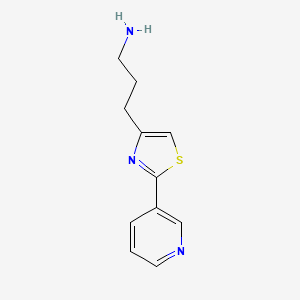
3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine is a heterocyclic compound that contains both a pyridine ring and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine typically involves the reaction of pyridine derivatives with thiazole derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction between a pyridine boronic acid and a thiazole halide . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems can help in scaling up the production process while maintaining the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated thiazole derivatives.
Applications De Recherche Scientifique
3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, thereby modulating their activity. The compound’s thiazole ring can interact with metal ions, which can be crucial for its biological activity. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Pyridin-2-yl)thiazol-2-amine
- 4-(Pyridin-4-yl)thiazol-2-amine
- 2-(Pyridin-3-yl)thiazol-4-yl)ethan-1-amine
Uniqueness
3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both pyridine and thiazole rings in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C11H13N3S |
|---|---|
Poids moléculaire |
219.31 g/mol |
Nom IUPAC |
3-(2-pyridin-3-yl-1,3-thiazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C11H13N3S/c12-5-1-4-10-8-15-11(14-10)9-3-2-6-13-7-9/h2-3,6-8H,1,4-5,12H2 |
Clé InChI |
VRWVSQJRJPBAGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NC(=CS2)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


